(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one
Description
“(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure features a benzyloxy group at the 4-position of the A-ring and a methoxy group at the 3-position of the B-ring (Figure 1). Chalcones of this type are typically synthesized via Claisen-Schmidt condensation between appropriately substituted benzaldehydes and acetophenones under basic conditions .
Chalcones are renowned for their diverse bioactivities, including antiviral, antimicrobial, and enzyme-inhibitory properties. Its structural motifs align with derivatives investigated for acetylcholinesterase (AChE) inhibition and nonlinear optical (NLO) applications, though specific data for this compound require extrapolation from similar analogs .
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-9-5-8-20(16-22)23(24)15-12-18-10-13-21(14-11-18)26-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQZSMVYPPMEO-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:
-
Starting Materials
- 4-(Benzyloxy)benzaldehyde
- 3-Methoxyacetophenone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve 4-(Benzyloxy)benzaldehyde and 3-methoxyacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide.
- Stir the mixture at room temperature or heat under reflux for several hours.
- After completion, neutralize the reaction mixture with dilute acid.
- Isolate the product by filtration and purify by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or quinones
-
Reduction
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
- Conditions: Varies depending on the reagent
- Products: Halogenated or substituted derivatives
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium at room temperature.
Reduction: NaBH₄ in ethanol at room temperature.
Substitution: Br₂ in chloroform at room temperature.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Bioactivity
- Antiviral Potential: PAAPA’s 4-dimethylamino group confers superior ACE2 affinity compared to the methoxy-substituted PAAPM, suggesting electron-donating groups enhance target engagement . The target compound’s benzyloxy group may similarly improve binding via hydrophobic interactions.
- Enzyme Inhibition : Compound 3k, with a hydroxyl-methoxy B-ring, shows potent AChE inhibition, whereas IM5’s imidazole moiety enables dual MAO-A/B inhibition. The target compound’s lack of hydroxyl groups may reduce polar interactions but improve metabolic stability .
- Antimicrobial Activity : Compound 9a’s oxadiazole substituent enhances antimicrobial efficacy, indicating heterocyclic appendages augment activity. The benzyloxy group in the target compound could mimic this effect .
Physical and Electronic Properties
- NLO Performance : Singh et al. demonstrated that benzyloxy-substituted chalcones exhibit higher dipole moments (µ) and hyperpolarizability (β) than chlorophenyl analogs (e.g., µ = 5.2 D vs. 4.1 D) . The target compound’s methoxy group may further enhance π-conjugation, increasing β.
- Thermal Stability : Melting points for benzyloxy/methoxy chalcones range from 178°C to 240°C, with higher values correlating with nitro or halogen substituents (e.g., LabMol-89: 240°C) . The target compound’s melting point is likely intermediate (~190–210°C).
Notes
Biological Activity : Substituent positioning (e.g., 3-methoxy vs. 4-methoxy) critically impacts target selectivity. For example, 3-methoxy groups may hinder AChE binding compared to 4-methoxy analogs .
Computational Insights : DFT studies on similar chalcones predict that benzyloxy groups increase HOMO-LUMO gaps, enhancing photostability for optical applications .
Contradictions: While PAAPA’s dimethylamino group improves ACE2 binding, it may reduce metabolic stability compared to methoxy groups, illustrating a trade-off between potency and pharmacokinetics .
Biological Activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 323.39 g/mol. The compound features a characteristic chalcone structure, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aromatic aldehydes and ketones under basic conditions. For example:
- Reagents : 4-benzyloxybenzaldehyde and 3-methoxyacetophenone.
- Catalyst : Sodium hydroxide.
- Solvent : Ethanol.
The reaction proceeds with stirring at room temperature, leading to the formation of the chalcone derivative after purification by recrystallization.
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies have demonstrated that this compound exhibits significant free radical scavenging activity, which can be attributed to the presence of hydroxyl groups in its structure. This activity is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro studies using the well diffusion method have shown that the compound can inhibit bacterial growth effectively, with zones of inhibition comparable to standard antibiotics like ampicillin.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Ampicillin |
| Bacillus subtilis | 14 | Ampicillin |
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. This compound has shown potential in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that this compound can:
- Induce cell cycle arrest at the G1 phase.
- Activate pro-apoptotic pathways by increasing the expression of Bax and decreasing Bcl-2 levels.
Case Studies
Several studies have investigated the biological activities of chalcone derivatives similar to this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays, confirming significant activity that correlates with structural features.
-
Study on Antimicrobial Properties :
- A comparative study involving various chalcone derivatives highlighted this compound as one of the most effective against Gram-positive bacteria.
-
Study on Anticancer Effects :
- In vitro studies on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a benzyloxy-substituted acetophenone derivative and a methoxy-substituted benzaldehyde. Key reagents include NaOH or KOH in ethanol/water mixtures under reflux (60–80°C) to promote enolate formation and aldol addition .
- Critical Considerations :
- Stereoselectivity : The (2E)-configuration is favored due to conjugation stabilization of the α,β-unsaturated ketone system.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the pure enone .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR :
- ¹H NMR : Look for characteristic peaks:
- δ 7.8–8.1 ppm (enone protons, doublets, J ≈ 15–16 Hz).
- δ 5.1–5.3 ppm (benzyloxy –OCH2Ph, singlet).
- ¹³C NMR : Carbonyl resonance at ~190 ppm, olefinic carbons at ~120–140 ppm .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the electronic properties of this chalcone derivative?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. These predict reactivity sites (e.g., nucleophilic attack at the carbonyl group) .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields to study binding affinities .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting results arise (e.g., antioxidant vs. pro-oxidant effects), consider:
- Experimental Variables :
- Concentration : Dose-dependent effects may explain discrepancies (e.g., 10 µM vs. 100 µM).
- Assay Conditions : ROS detection methods (DCFH-DA vs. ESR) vary in sensitivity .
- Structural Analogues : Compare with derivatives lacking the benzyloxy group to isolate functional group contributions .
Q. What crystallographic techniques are optimal for characterizing its solid-state conformation?
- Single-Crystal X-ray Diffraction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
